Superior Binding Affinity at Human NTS Receptors: 58-Fold More Potent Than SR 48692
SR 142948 exhibits substantially higher binding affinity at human neurotensin receptors compared to the first-generation antagonist SR 48692. In direct competition binding assays using [125I]-neurotensin, SR 142948 displaced the radioligand with an IC50 of 0.24 ± 0.01 nM, whereas SR 48692 required an IC50 of 14 ± 5 nM under identical experimental conditions [1]. This represents an approximate 58-fold increase in potency for SR 142948.
| Evidence Dimension | Inhibition of [125I]-neurotensin binding (IC50) |
|---|---|
| Target Compound Data | 0.24 ± 0.01 nM |
| Comparator Or Baseline | SR 48692: 14 ± 5 nM |
| Quantified Difference | ~58-fold higher affinity (14 / 0.24) |
| Conditions | Competition binding assay, [125I]-neurotensin radioligand |
Why This Matters
Higher receptor affinity enables use of lower compound concentrations to achieve full receptor occupancy, reducing off-target risks and conserving precious compound stock in long-term studies.
- [1] Schaeffer P, Laplace MC, Bernat A, et al. SR142948A is a potent antagonist of the cardiovascular effects of neurotensin. J Cardiovasc Pharmacol. 1998;31(4):545-550. (Abstract and Results section: IC50 values) View Source
